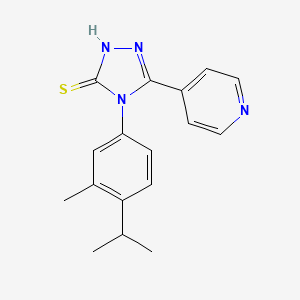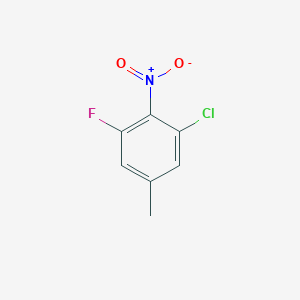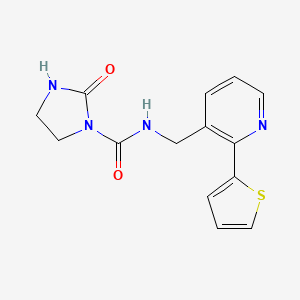
4-(3-Methyl-4-(isopropyl)phenyl)-3-(4-pyridyl)-1,2,4-triazoline-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyl-4-(isopropyl)phenyl)-3-(4-pyridyl)-1,2,4-triazoline-5-thione, also known as MPTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPTT is a triazoline-based compound that has been synthesized through various methods and has been found to have unique properties that make it useful in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study conducted by Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles and their derivatives, evaluating their antimicrobial activities. The research focused on producing derivatives of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and assessing their effectiveness against various microbial strains. The antimicrobial activity study revealed that most of the synthesized compounds exhibited good to moderate activity against the tested microorganisms, underscoring their potential in developing antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Structural and Chemical Properties
Research by Castiñeiras et al. (2018) focused on the synthesis and structural assessment of a derivative of 1,2,4-triazole-3-thione, studying its complex with HgCl2. The study aimed to understand the molecular and supramolecular structures of the ligand and the complex using X-ray diffractometry, contributing to the knowledge of coordination chemistry and the potential applications of these compounds in material science (Castiñeiras, García-Santos, & Saa, 2018).
Potential Pharmacological Actions
A 2004 study by Pitucha et al. investigated the synthesis of new derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione. The researchers proposed that due to the structure of the obtained derivatives, these compounds could reveal potential pharmacological actions on the central nervous system, indicating their significance in the development of novel CNS-active agents (Pitucha, Wujec, & Dobosz, 2004).
Tautomerism Studies
The study of tautomerism in 1,2,4-triazoles has been a subject of interest due to its implications in chemical reactivity and stability. Kubota and Uda (1973) conducted a study on the tautomerism of 3-Phenyl-1, 2, 4-triazolin-5-one, 3-Phenyl-1, 2, 4-triazoline-5-thione, and their N-methyl derivatives. Their research provided insight into the predominance of certain tautomeric forms, contributing to the understanding of the chemical behavior of these compounds under different conditions (Kubota & Uda, 1973).
Eigenschaften
IUPAC Name |
4-(3-methyl-4-propan-2-ylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-11(2)15-5-4-14(10-12(15)3)21-16(19-20-17(21)22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFSWNXPXJMPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methyl-4-propan-2-ylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2566835.png)
![3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2566836.png)


![3-allyl-8-cyclohexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566840.png)

![(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2566842.png)


![N-(3-Methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2566847.png)

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2566854.png)
![Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate](/img/structure/B2566856.png)
![4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B2566858.png)